4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine
CAS No.: 2549005-16-3
Cat. No.: VC11828331
Molecular Formula: C17H26N6O
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549005-16-3 |
|---|---|
| Molecular Formula | C17H26N6O |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 4-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C17H26N6O/c1-12-10-16(19-17(18-12)21(4)5)23-8-6-22(7-9-23)11-15-13(2)20-24-14(15)3/h10H,6-9,11H2,1-5H3 |
| Standard InChI Key | HCLPWRWOZHHIEX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=C(ON=C3C)C |
| Canonical SMILES | CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=C(ON=C3C)C |
Introduction
Structural Components
-
Pyrimidine Ring: The pyrimidine ring is a common motif in many biologically active compounds, often found in nucleic acids and drugs.
-
Piperazine Ring: Piperazine is a six-membered ring containing two nitrogen atoms, frequently used in pharmaceuticals due to its ability to form stable complexes with various functional groups.
-
Oxazole Ring: Oxazoles are five-membered heterocyclic rings known for their presence in natural products and drugs, often contributing to biological activity.
Synthesis of Related Compounds
The synthesis of compounds with similar structures typically involves multi-step reactions. For instance, the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine involves reacting a sulfochloride with cytisine in the presence of a base like pyridine . While specific synthesis details for 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine are not available, similar compounds often require careful control of reaction conditions to ensure the desired substitution patterns.
Data Tables
Given the lack of specific data on 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine, we can consider related compounds for illustrative purposes:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine | C18H24N4O4S | Not specified | Hemorheological activity |
| N-[4-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]-N-(2-methylpropyl)benzenesulfonamide | C25H25F3N2O4S | 506.5 g/mol | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume